

Anisodine Hydrobromide: A Technical Guide to its Anticholinergic and Antispasmodic Effects

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Compound of Interest

Compound Name: Anisodine hydrobromide

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Introduction

Anisodine hydrobromide, a tropane alkaloid derived from the plant *Anisodus tanguticus*, is a potent anticholinergic and antispasmodic agent.^{[1][2][3]} Also known by the names Yiganling and 654-2, it has been utilized extensively in China for various medical conditions, including acute circulatory shock, cerebral infarction, and certain ophthalmic conditions.^{[1][3][4]} Its primary mechanism of action involves the blockade of muscarinic acetylcholine receptors, leading to a reduction in smooth muscle spasms and modulation of the parasympathetic nervous system.^{[1][5]} This technical guide provides a comprehensive overview of the pharmacological properties of **Anisodine hydrobromide**, focusing on its anticholinergic and antispasmodic effects, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

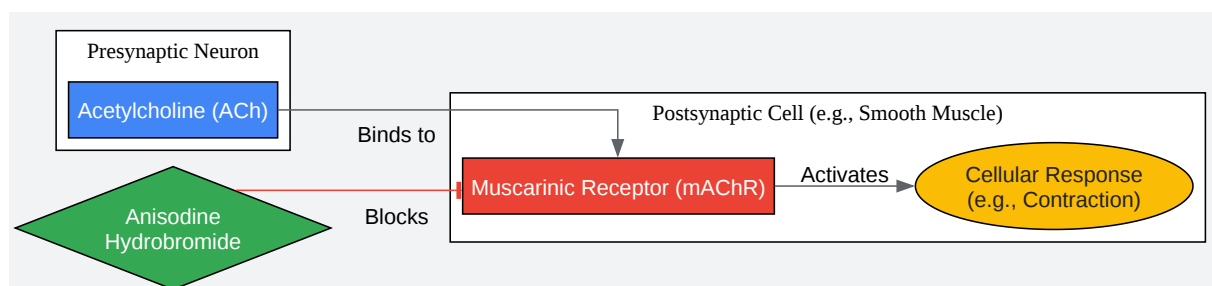
Core Mechanism of Action: Anticholinergic Properties

Anisodine hydrobromide exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) in both the central and peripheral nervous systems.^{[1][2][4]} By blocking these receptors, it prevents the binding of the neurotransmitter acetylcholine (ACh), thereby inhibiting parasympathetic nerve impulses.^{[1][4]} This action results in the relaxation of smooth muscles and a decrease in glandular secretions.^{[5][6]}

The key effects stemming from its anticholinergic properties include:

- **Antispasmodic Effect:** By inhibiting the contraction of smooth muscles, it alleviates spasms in the gastrointestinal tract, bronchial system, and urinary tract.[1][6]
- **Vasodilation and Improved Microcirculation:** The drug has been shown to possess vasodilatory properties, improving microcirculation and reducing vascular resistance.[1][5]
- **Neuroprotection:** In the context of cerebral ischemia, **Anisodine hydrobromide** demonstrates neuroprotective effects by modulating muscarinic receptors, reducing calcium ion influx, decreasing reactive oxygen species (ROS) levels, and inhibiting neuronal apoptosis.[7][8][9]
- **Central Nervous System Effects:** It can cross the blood-brain barrier and has been shown to influence neuronal activity and synaptic plasticity.[2][10]

Anisodine hydrobromide interacts with all five subtypes of muscarinic receptors (M1-M5).[7][9] Studies in cerebral ischemia models have shown that it can effectively reduce the exacerbated expression of M1, M2, M4, and M5 receptors induced by hypoxia/reoxygenation.[7][9]



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Anisodine hydrobromide's anticholinergic mechanism.

Quantitative Data on Efficacy and Safety

The clinical and preclinical efficacy of **Anisodine hydrobromide** has been quantified in various studies. The following tables summarize key findings.

Table 1: Meta-analysis of **Anisodine Hydrobromide** Injection for Acute Ischemic Stroke (AIS)
A meta-analysis including 11 randomized controlled trials (RCTs) with a total of 1,337 patients.
[\[11\]](#)

Outcome Measure	Result	95% Confidence Interval	p-value
NIH Stroke Scale (NIHSS) Reduction	MD = -1.53	(-1.94, -1.12)	< 0.00001
Modified Rankin Scale (mRS) Reduction	MD = -0.89	(-0.97, -0.81)	< 0.00001
Barthel Index Increase	MD = 10.65	(4.30, 17.00)	0.001
Relative Cerebral Blood Volume (rCBV)	SMD = 0.28	(0.02, 0.53)	0.03
Clinical Efficacy	RR = 1.2	(1.08, 1.34)	0.001

(MD = Mean Difference; SMD = Standardized Mean Difference; RR = Risk Ratio)

Table 2: Efficacy of Anisodamine in Organophosphate Poisoning Study on patients for whom atropinization could not be achieved with high doses of atropine alone.[\[12\]](#)

Parameter	Anisodamine Group	Atropine-only Group	p-value
Time to Atropinization (hours)	24.3 ± 4.3	29.2 ± 7.0	< 0.05
Hospital Stay (days)	5.3 ± 2.5	6.9 ± 2.3	< 0.05

Table 3: Cardiovascular Effects in Conscious Dogs Study on telemetered beagle dogs receiving single intravenous doses.[\[13\]](#)[\[14\]](#)

Dose (mg/kg)	Effect on Heart Rate	Effect on Blood Pressure (Diastolic/Mean)	Effect on PR Interval
0.1	No significant difference	No significant difference	No significant difference
0.4	Significantly increased	No significant difference	Significantly shortened
1.6	Significantly increased	Significantly increased (1-2h post-dose)	Significantly shortened
6.4	Significantly increased	Significantly increased (1-2h post-dose)	Significantly shortened

Experimental Protocols

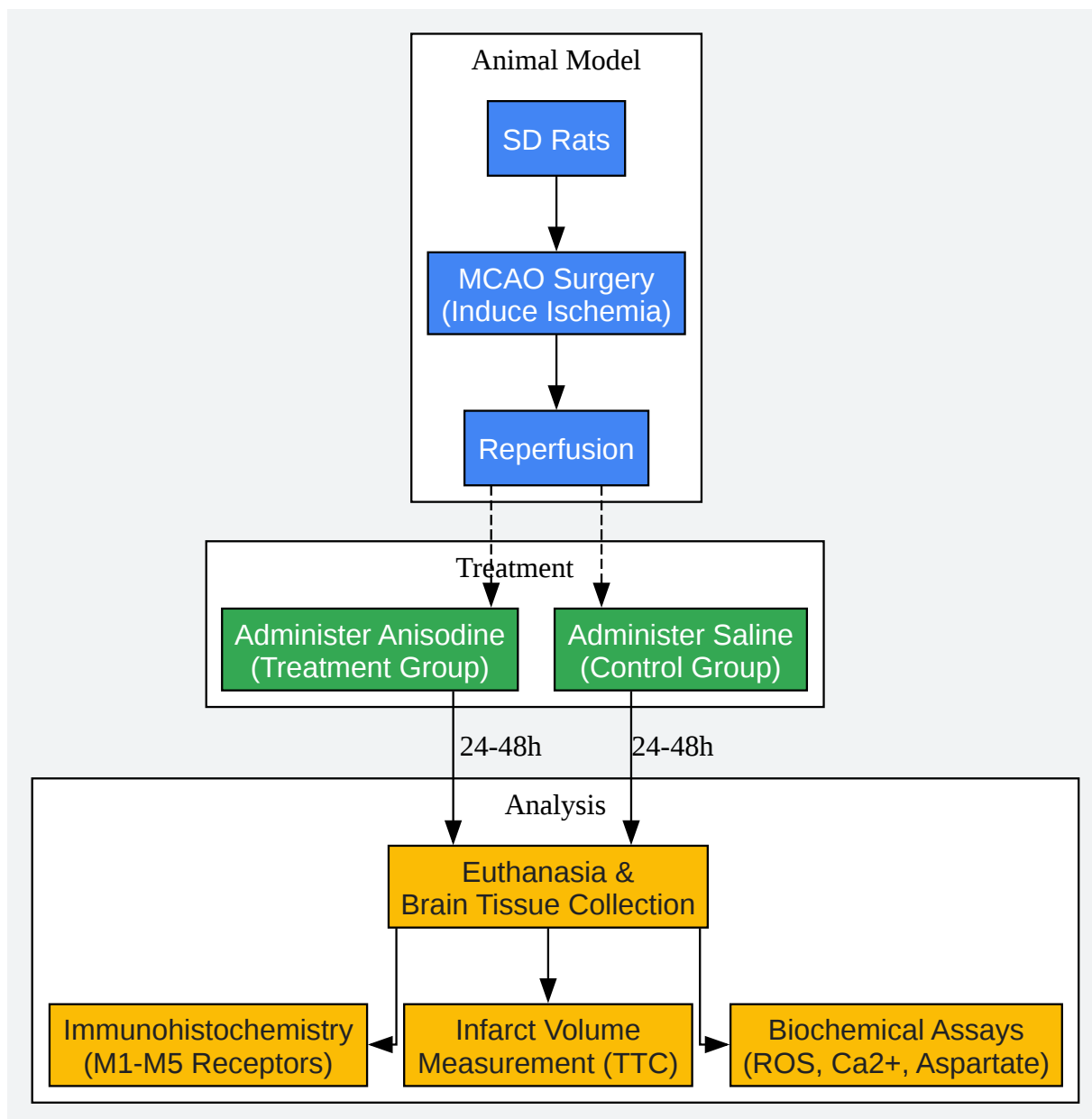
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate **Anisodine hydrobromide**.

1. Protocol: Cerebral Ischemia Animal Model (MCAO)

This protocol is used to investigate the neuroprotective effects of **Anisodine hydrobromide** in an in-vivo model of stroke.^{[7][9]}

- Model: Middle Cerebral Artery Occlusion (MCAO) in rats.
- Objective: To assess the effect of **Anisodine hydrobromide** on muscarinic receptor expression and neuronal damage following ischemic injury.
- Methodology:
 - Induction of Ischemia: Adult male Sprague-Dawley rats undergo surgery to occlude the middle cerebral artery, typically for a period of 2 hours, followed by reperfusion.
 - Drug Administration: **Anisodine hydrobromide** is administered to the treatment group, often intravenously, at various doses. A control group receives a saline vehicle.

- Tissue Collection: After a set period (e.g., 24 or 48 hours), rats are euthanized, and brain tissues (cerebral arteries, hippocampus, parenchyma) are collected.
- Analysis:
 - Immunohistochemistry: Brain slices are stained with antibodies against M1-M5 muscarinic receptors to assess their expression levels and localization.
 - Infarct Volume Measurement: Brain slices are stained (e.g., with TTC) to quantify the extent of ischemic damage.
 - Biochemical Assays: Tissue homogenates are used to measure levels of Reactive Oxygen Species (ROS), calcium ion influx, and neurotransmitters like aspartate.^{[7][9]}



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